

Phenprocoumon-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenprocoumon-d5

Cat. No.: B585801

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This guide provides an in-depth overview of **Phenprocoumon-d5**, a deuterated analog of the anticoagulant drug Phenprocoumon. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

Phenprocoumon-d5 is a stable, isotopically labeled form of Phenprocoumon, commonly used as an internal standard in quantitative bioanalytical assays. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical properties of the molecule.

Parameter	Value	Reference
CAS Number	121513-38-0	[1]
Molecular Formula	C ₁₈ H ₁₁ D ₅ O ₃	[2][3]
Molecular Weight	285.35 g/mol	[2][3]

For comparative purposes, the properties of the unlabeled Phenprocoumon are provided below.

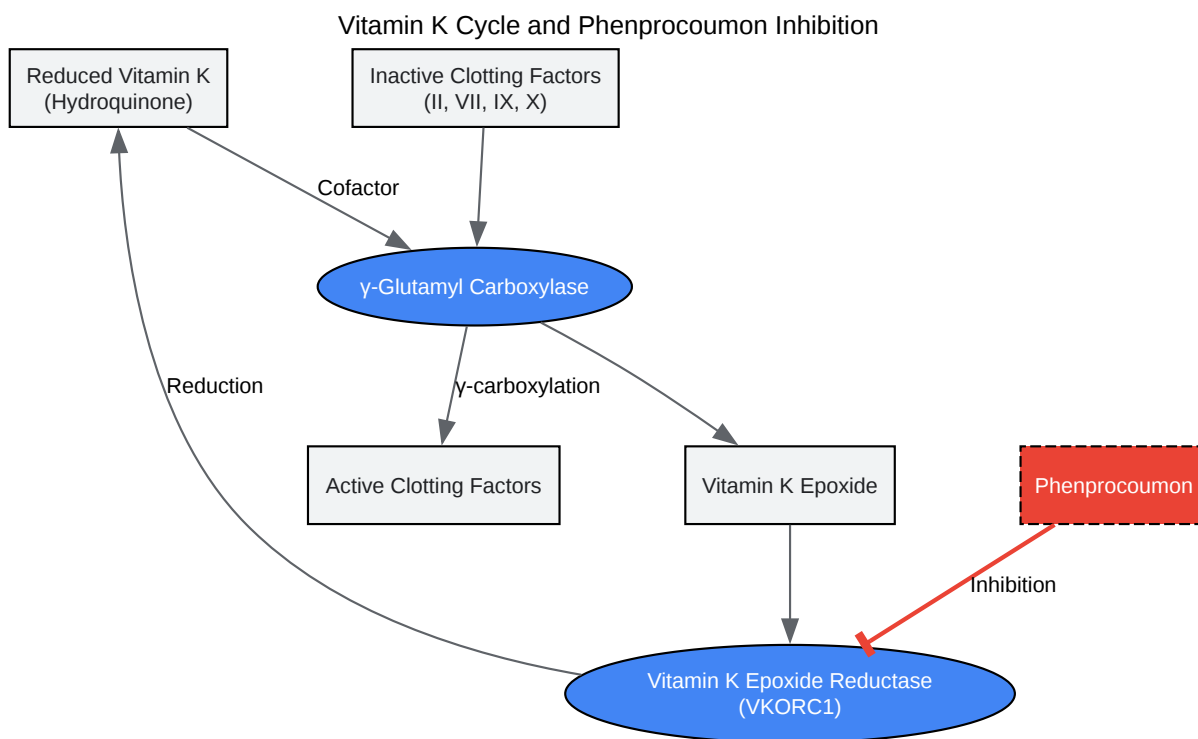
Parameter	Value	Reference
CAS Number	435-97-2	
Molecular Formula	C ₁₈ H ₁₆ O ₃	
Molecular Weight	280.32 g/mol	

Mechanism of Action: Vitamin K Antagonism

Phenprocoumon exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors.

The mechanism can be summarized as follows:

- **Vitamin K Cycle:** Reduced vitamin K (hydroquinone) is a necessary cofactor for the gamma-glutamyl carboxylase enzyme. This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.
- **Oxidation of Vitamin K:** During the carboxylation reaction, reduced vitamin K is oxidized to vitamin K epoxide.
- **Role of VKOR:** Vitamin K epoxide reductase (VKOR) is responsible for reducing vitamin K epoxide back to its active, reduced form, thus perpetuating the cycle.
- **Inhibition by Phenprocoumon:** Phenprocoumon acts as a potent inhibitor of VKOR, preventing the regeneration of reduced vitamin K. This leads to a depletion of the active form of vitamin K.
- **Impaired Coagulation:** The resulting deficiency in reduced vitamin K impairs the gamma-carboxylation of clotting factors, leading to the production of under-carboxylated, inactive forms. This disruption of the coagulation cascade results in an anticoagulant effect.



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Caption: Inhibition of the Vitamin K Cycle by Phenprocoumon.

Pharmacokinetics and Pharmacodynamics

Phenprocoumon is characterized by a long half-life and a narrow therapeutic window, necessitating careful monitoring of its anticoagulant effect, typically measured by the prothrombin time (PT) and expressed as the International Normalized Ratio (INR).

Pharmacokinetic Parameter	Description	Reference
Bioavailability	Close to 100% following oral administration.	
Protein Binding	Highly bound to plasma proteins, particularly albumin.	
Metabolism	Primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 being a key enzyme.	
Elimination Half-Life	Approximately 150 hours (6-7 days), which is significantly longer than other coumarin anticoagulants like warfarin.	

The S(-)-enantiomer of phenprocoumon is reported to be a more potent anticoagulant than the R(+)-enantiomer.

Experimental Protocols

Quantification of Phenprocoumon in Human Plasma by LC-MS/MS

This section outlines a general procedure for the determination of Phenprocoumon enantiomers in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with **Phenprocoumon-d5** as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

- Objective: To extract Phenprocoumon and the internal standard from the plasma matrix and remove interfering substances.
- Materials: C18 solid-phase extraction (SPE) cartridges, acetonitrile, water, formic acid.
- Procedure:

- Condition the C18 SPE cartridge with acetonitrile followed by water.
- Load the plasma sample (spiked with **Phenprocoumon-d5** internal standard) onto the cartridge.
- Wash the cartridge with a low-organic-content solvent (e.g., 5% acetonitrile in water) to remove polar impurities.
- Elute the analytes with acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

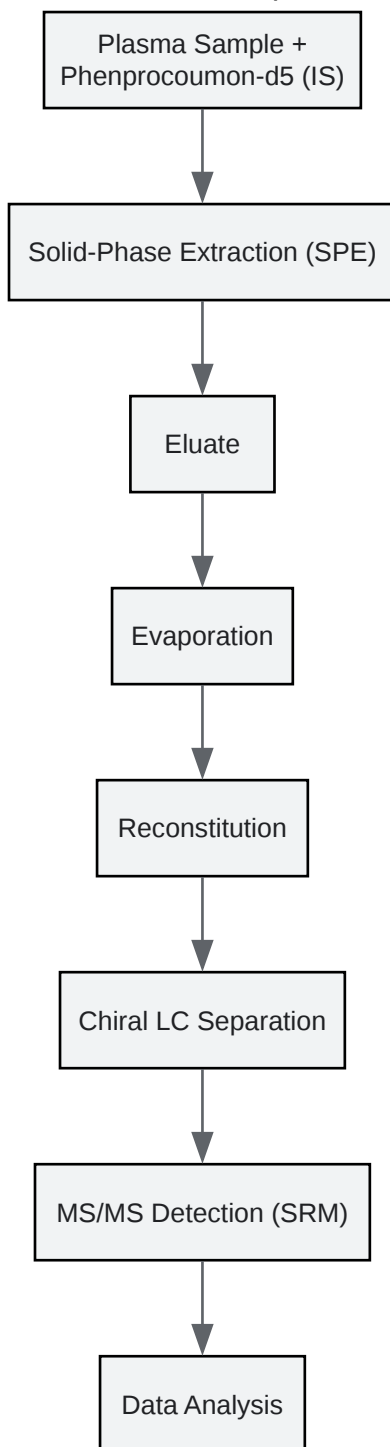
2. Chromatographic Separation

- Objective: To separate the (R)- and (S)-enantiomers of Phenprocoumon.
- Column: A chiral stationary phase column, such as a Chira-Grom-2 column, is required for enantioselective separation.
- Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and formic acid is typically used. The exact composition should be optimized for the specific column and system.
- Flow Rate: A typical flow rate is around 1.0-1.2 mL/min.

3. Mass Spectrometric Detection

- Objective: To detect and quantify the Phenprocoumon enantiomers and the internal standard.
- Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.
- Detection Mode: Selected Reaction Monitoring (SRM) on a triple-quadrupole mass spectrometer provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined.

LC-MS/MS Workflow for Phenprocoumon Analysis



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Caption: A typical workflow for the analysis of Phenprocoumon in plasma.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

A cell-based assay can be employed to determine the inhibitory activity of compounds like Phenprocoumon on VKOR.

- Principle: A cell line that overexpresses VKOR is used. The activity of the enzyme is measured by its ability to reduce a vitamin K epoxide substrate. The inhibitory effect of Phenprocoumon is determined by quantifying the reduction in VKOR activity in its presence.
- General Procedure:
 - Culture cells expressing VKOR.
 - Lyse the cells to prepare a microsomal fraction containing the enzyme.
 - Incubate the microsomal fraction with a known concentration of vitamin K epoxide substrate in the presence and absence of varying concentrations of Phenprocoumon.
 - After a defined incubation period, stop the reaction.
 - Quantify the amount of reduced vitamin K or the remaining vitamin K epoxide using a suitable analytical method, such as HPLC.
 - Calculate the IC₅₀ value, which represents the concentration of Phenprocoumon required to inhibit 50% of the VKOR activity. Phenprocoumon has a reported IC₅₀ of 1 μM for vitamin K reductase.

This technical guide provides a foundational understanding of **Phenprocoumon-d5** and its application in research. For specific experimental designs and applications, further optimization and validation of the described protocols are necessary.

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References

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